6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one
Description
6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one is a triazine derivative characterized by a brominated aromatic substituent at the 6-position of the triazinone ring. Synthesis routes may involve brominated intermediates, as seen in for related dihydro-triazinones .
Properties
IUPAC Name |
6-(3-bromophenyl)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOXBXYAIRMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80814849 | |
| Record name | 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61709-05-5 | |
| Record name | 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 3-bromophenylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromophenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted triazines, biaryl compounds, and various derivatives with modified functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one":
General Applications of 1,3,5-Triazine Derivatives
- Organic Semiconductors: 1,3,5-triazine derivatives are important synthesis intermediates for functional organic semiconductors used in organic electroluminescence, organic solar cells, organic lasers, organic photoswitches, and ion detection . They can be modified and used as light-emitting host-guest materials, carrier transport materials, and exciton blocking materials in organic electroluminescent devices (OLEDs) .
- Anticancer Agents: 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents . They can be developed through molecular hybridization with compounds like Monastrol to target EGFR-TKs .
- Intermediates for Modification: The 1,3,5-triazine derivative can be used as an intermediate, and can be conveniently modified through Suzuki reaction, Wallman reaction and the like to obtain a material with potential commercial value .
Specific Example: 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine
- This compound can be synthesized using bromobenzaldehyde, benzamidine HCl, Na2CO3, and Ni(OAc)2 with toluene as a solvent . It is an example of a 1,3,5-triazine derivative that can be used as an intermediate for further modification .
Monastrol-1,3,5-Triazine Derivatives
- A series of hybrid analogues of monastrol-1,3,5-triazine were designed and developed via one-pot synthesis using Bi(NO3)3 as a catalyst .
Other Triazine Derivatives
- Aryl triazines can be used to inhibit lysophosphatidic acid acyltransferase β activity and/or proliferation of cells .
- Substituted triazines can be formed in reactions, along with biaryl compounds and derivatives with modified functional groups.
Specific Application: Compound 3g
- Compound 3g , a sulfur-nitrogen containing triazine derivative, is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR) . It enhances the response of the receptor to its natural ligand, acetylcholine .
- Pharmacological Effects: Compound 3g demonstrated a 36-fold shift in rat M3 mAChR activity and a comparable shift in human M3 mAChR . It also increased contractions in isolated rat bladder tissue induced by electrical field stimulation (EFS), suggesting it is pharmacologically functional .
- Pharmacokinetics: In rats, compound 3g showed moderate clearance, a steady-state volume of distribution of 0.38 L/kg, and a half-life of 7.8 hours after intravenous administration . It also exhibited favorable bioavailability (62%) after oral administration .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor. The triazine ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The substituent at the 6-position of the triazinone ring critically determines the compound’s properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects: The bromophenyl group in the target compound enhances electrophilic reactivity compared to electron-donating methyl or amino groups in analogs like DMIT or hydroxyterbuthylazine .
- Solubility: Decitabine’s ribofuranosyl moiety confers water solubility, whereas bromophenyl and diphenyl analogs are more lipophilic, limiting bioavailability but enhancing environmental persistence .
- Biological Activity: Amino-substituted triazinones (e.g., Decitabine, hydroxyterbuthylazine) target epigenetic enzymes or plant biochemical pathways, while brominated derivatives may act as kinase inhibitors or synthetic intermediates .
Environmental and Toxicological Profiles
- Ecotoxicology: Amino-substituted triazinones (e.g., hydroxyterbuthylazine) have established PNEC values for aquatic life, but brominated analogs may pose higher bioaccumulation risks due to halogen persistence .
- Toxicity : Decitabine’s cytotoxicity arises from DNA incorporation, while bromophenyl derivatives’ toxicity remains understudied but could involve reactive metabolite formation .
Biological Activity
6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with triazine precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of triazine derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The IC50 values for this compound have been reported in the range of 0.29 µM to 4.62 µM , indicating potent antiproliferative activity compared to standard treatments like ZSTK474 .
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth and survival; thus, its inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of triazine derivatives is heavily influenced by their structural components. For instance:
- Substituents : The presence of bromine at the para position significantly enhances the compound's potency against cancer cell lines.
- Functional Groups : Incorporating different functional groups like morpholines or piperidines can affect both selectivity and potency against specific cancer types .
Case Studies
Several case studies highlight the effectiveness of triazine derivatives in preclinical models:
- Study on MCF-7 and HCT116 Cells :
- Evaluation Against Multiple Cancer Lines :
Comparative Analysis Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 4.62 | PI3K/AKT/mTOR inhibition |
| Compound 7d | HCT116 | 0.29 | PI3Kα kinase inhibition |
| ZSTK474 | A549 | 10.56 | PI3K/AKT/mTOR inhibition |
Q & A
Q. What synthetic methodologies are effective for preparing 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one?
The compound can be synthesized via cyclocondensation of 3-bromobenzaldehyde with guanidine derivatives under acidic conditions. A reported procedure (general method H) involves triturating the crude product with Et₂O/DCM to isolate the pure triazinone as a white solid (38% yield). Key steps include stoichiometric optimization and purification via aqueous washes to remove unreacted intermediates .
Q. How is the structural integrity of this compound confirmed?
Structural characterization relies on ¹H/¹³C NMR and mass spectrometry. Distinct NMR signals include:
- ¹H NMR (DMSO-d₆): δ 5.57 (s, NH₂), 7.36–7.42 (m, aromatic protons), and 8.85 (br s, exchangeable NH) .
- ¹³C NMR: δ 67.7 (C4), 129.8 (aromatic carbons), and 152.3 (C=O) . MS (ESI) confirms the molecular ion at m/z 234 [M - H]⁻ .
Q. Which solvents and purification techniques are optimal for isolating this compound?
Trituration with Et₂O/DCM mixtures effectively removes polar impurities, while DMSO-d₆ is preferred for NMR solubility. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can resolve byproducts from incomplete cyclization .
Q. What analytical methods are used to assess purity?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity is validated by NMR integration ratios (e.g., NH₂ vs. aromatic protons) and absence of extraneous peaks in mass spectra .
Advanced Research Questions
Q. How does bromine substitution at the 3-position influence electronic properties and reactivity?
The electron-withdrawing bromine group increases electrophilicity at the triazinone C4 position, enhancing susceptibility to nucleophilic attack. Comparative studies with fluoro- or chloro-substituted analogs (e.g., 3-fluorophenyl derivatives) reveal reduced electron density at C4 via DFT calculations, impacting reactivity in cross-coupling or functionalization reactions .
Q. What strategies resolve contradictions in synthetic yields during scale-up?
Yield discrepancies (e.g., 38% vs. 71% for fluorophenyl analogs) may arise from competing side reactions or solvent effects. Optimization strategies include:
- Catalytic acid/base screening (e.g., p-TsOH vs. HCl).
- Solvent polarity adjustments (e.g., DMF for improved cyclization kinetics).
- Microwave-assisted synthesis to reduce reaction time .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking against DNA methyltransferase (DNMT1), a target for hypomethylating agents like decitabine, can assess binding affinity. Focus on hydrogen bonding between the triazinone C=O and catalytic cysteine residues. In vitro validation via DNMT inhibition assays (e.g., methyltransferase activity kits) is recommended .
Q. What role does tautomerism play in the compound’s spectroscopic and chemical behavior?
The triazinone ring exhibits keto-enol tautomerism, which affects NMR chemical shifts and reactivity. Variable-temperature NMR (e.g., -40°C to 80°C) and X-ray crystallography can identify dominant tautomers. For example, the keto form predominates in DMSO-d₆, evidenced by a sharp NH₂ signal at δ 5.57 .
Q. How does this compound compare to pesticidal triazinones in environmental impact studies?
Similar to herbicides like hydroxyterbuthylazine, the bromophenyl-triazinone may inhibit photosynthesis. Evaluate ecotoxicity via:
Q. What mechanistic insights explain regioselectivity in functionalization reactions?
Bromine’s steric and electronic effects direct regioselectivity in cross-coupling (e.g., Suzuki-Miyaura). The 3-bromophenyl group favors para-substitution in electrophilic aromatic substitution. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
